- Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild ConditionsAsian Journal of Organic Chemistry, 2019, 8(8), 1325-1331,
Cas no 91482-63-2 (1-methyl-4-nitro-indole)
1-methyl-4-nitro-indole structure
1-methyl-4-nitro-indole Properties
Names and Identifiers
-
- 1-methyl-4-nitro-1H-Indole
- 1H-Indole,1-methyl-4-nitro-
- 1-methyl-4-nitroindole
- 1H-Indole,1-methyl-4-nitro
- 1-methyl-4-nitroindolone
- 4-nitro-N-methylindole
- 1-Methyl-4-nitro-1H-indole (ACI)
- 1-methyl-4-nitro-indole
- CS-0061754
- AKOS006284503
- AB43866
- 1-methyl-4-nitro-1H-indol
- DTXSID20524314
- SY242535
- MFCD08236728
- MGIRVUJGWSRAOV-UHFFFAOYSA-N
- AC-18590
- SCHEMBL2475315
- 91482-63-2
- AS-38397
- +Expand
-
- MFCD08236728
- MGIRVUJGWSRAOV-UHFFFAOYSA-N
- 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3
- [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O
Computed Properties
- 176.05900
- 0
- 1
- 1
- 176.058577502g/mol
- 13
- 214
- 0
- 0
- 0
- 0
- 0
- 1
- 1.3
- 50.8Ų
Experimental Properties
- 2.60970
- 50.75000
- 1.631
- 339.247°C at 760 mmHg
- 158.971°C
- 1.298
1-methyl-4-nitro-indole Security Information
1-methyl-4-nitro-indole Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-4-nitro-indole Price
1-methyl-4-nitro-indole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 min, rt
1.2 4 h, rt
1.3 Reagents: Water
1.2 4 h, rt
1.3 Reagents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h
Reference
- Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-SrcJournal of Medicinal Chemistry, 2004, 47(4), 871-887,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ; rt
1.2 14 h, rt
1.3 Reagents: Water ; rt
Reference
- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-PhenylenediaminesJournal of the American Chemical Society, 2021, 143(25), 9355-9360,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled
1.2 4 h, rt
1.2 4 h, rt
Reference
- Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindolesTetrahedron Letters, 2017, 58(13), 1324-1325,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Reference
- A Practical Method for N-Methylation of Indoles Using Dimethyl CarbonateOrganic Process Research & Development, 2001, 5(6), 604-608,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Dimethyl oxalate , Potassium tert-butoxide Solvents: Dimethylformamide
Reference
- Alkylation with oxalic esters. Scope and mechanismTetrahedron, 1990, 46(17), 6113-24,
Synthetic Circuit 7
Reaction Conditions
Reference
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Potassium ethoxide
Reference
- A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxidesTetrahedron Letters, 1984, 25(18), 1957-60,
Synthetic Circuit 9
Reaction Conditions
Reference
- preparation of heterocyclic compounds as 5-HT1c antagonists, China, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonistJournal of Medicinal Chemistry, 1993, 36(8), 1104-7,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
Reference
- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-onesJournal of Medicinal Chemistry, 2005, 48(9), 3417-3427,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ; 120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
Reference
- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-onesJournal of Medicinal Chemistry, 2005, 48(9), 3417-3427,
1-methyl-4-nitro-indole Raw materials
- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
- Methyl trifluoroacetate
- 4-nitro-1H-indole
- 2-methyl-3-nitro-aniline
1-methyl-4-nitro-indole Preparation Products
1-methyl-4-nitro-indole Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91482-63-2)
TANG SI LEI
15026964105
2881489226@qq.com
1-methyl-4-nitro-indole Related Literature
-
Bernard Blaise Messanga,Samuel Fon Kimbu,Beibam Luc Sondengam,Bernard Bodo New J. Chem., 2001,25, 1098-1100
-
Chao Wang,Dusan S. Strmcnik,Dusan V. Tripkovic,Xiaolian Sun,Yijin Kang,Miaofang Chi,Joshua D. Snyder,Dennis van der Vliet,Yifen Tsai,Vojislav R. Stamenkovic,Shouheng Sun,Nenad M. Markovic Energy Environ. Sci., 2014,7, 4061-4069
-
Daeok Kim,Dae Woo Kim,Won G. Hong J. Mater. Chem. A, 2016,4, 7710-7717
-
Qianyu Ye,Matthew Biviano,Srinivas Mettu,Meifang Zhou,Raymond Dagastine,Muthupandian Ashokkumar RSC Adv., 2016,6, 106130-106140
-
Jennifer L. Simeone,Dan S. Root,Claude R. Mallet,Ian D. Wilson Analyst, 2015,140, 1921-1931
-
Joshua E. Bostwick,Curt J. Zanelotti,Deyang Yu,Nicholas F. Pietra,Teague A. Williams,Louis A. Madsen J. Mater. Chem. C, 2022,10, 947-957
-
M. Jure,A. Yanichev,S. Belyakov CrystEngComm, 2015,17, 9023-9028
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:91482-63-2)1-methyl-4-nitro-indole
99%
5g
373.0